1-(4-(4-(3-Oxa-8-azabicyclo[3.2.1]octan-8-yl)-6-morpholino-1,3,5-triazin-2-yl)phenyl)-3-(pyridin-4-yl)urea
Übersicht
Beschreibung
PKI-179 is a second generation, small-molecule mimetic of ATP that targets the mammalian target of rapamycin (mTOR) with potential antineoplastic activity. PKI-179 selectively inhibits mTOR and phosphoinositide-3-kinase (PI3K) alpha. By inhibiting the PI3K/mTOR signaling pathway, this agent may inhibit tumor cell proliferation and survival.
Wissenschaftliche Forschungsanwendungen
Synthesis and Stereochemistry : This compound is an active metabolite of the potent PI3 kinase inhibitor PKI-179. It has been synthesized with stereochemical determination, involving specific reactions like stereospecific hydroboration and oxidation-reduction sequences to establish the stereochemistry of the active metabolite (Chen et al., 2010).
Improving Microsomal Stability : Isosteric replacement in similar compounds led to significant improvements in human microsomal stability, which is crucial for drug development. This involved the combination of specific substitutions to yield compounds with enhanced efficacy in vivo (Verheijen et al., 2010).
Potent PI3K/mTOR Inhibitor : The compound PKI-179, related to the given compound, has been identified as an orally efficacious dual PI3-kinase/mTOR inhibitor. This highlights its potential in therapies targeting cell proliferation and certain cancers (Venkatesan et al., 2010).
Antibacterial Applications : Related compounds have been evaluated for their antibacterial activity, particularly against Gram-negative and Gram-positive organisms. This indicates potential uses in developing new antibacterial agents (Kiely et al., 1991).
Radiosynthesis for PET Imaging : Derivatives of similar structures have been developed for potential use in PET imaging, particularly targeting mTOR, which is involved in cellular proliferation and various disorders. This could help in monitoring the response to mTOR inhibitors in clinical development (Majo et al., 2014).
Synthesis of Novel Bicyclic Morpholines : This compound's structure has been involved in the synthesis of novel and conformationally constrained bicyclic amino acids, indicating its utility in the development of drugs with optimized physicochemical and pharmacokinetic properties (Wu et al., 2016).
Eigenschaften
IUPAC Name |
1-[4-[4-morpholin-4-yl-6-(3-oxa-8-azabicyclo[3.2.1]octan-8-yl)-1,3,5-triazin-2-yl]phenyl]-3-pyridin-4-ylurea | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H28N8O3/c34-25(28-19-7-9-26-10-8-19)27-18-3-1-17(2-4-18)22-29-23(32-11-13-35-14-12-32)31-24(30-22)33-20-5-6-21(33)16-36-15-20/h1-4,7-10,20-21H,5-6,11-16H2,(H2,26,27,28,34) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WXUUCRLKXQMWRY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2COCC1N2C3=NC(=NC(=N3)N4CCOCC4)C5=CC=C(C=C5)NC(=O)NC6=CC=NC=C6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H28N8O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
488.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.